2-[4-(Propan-2-yl)cyclohexyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Propan-2-yl)cyclohexyl]propanoic acid: is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclohexane, featuring a propanoic acid group and an isopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes functionalization to introduce the isopropyl group. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The isopropylcyclohexane is then subjected to carboxylation to introduce the propanoic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The cyclohexane ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes. Its structural similarity to certain bioactive molecules makes it a valuable tool in biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural context of the compound.
Comparison with Similar Compounds
2-[4-(Propan-2-yl)cyclohexyl]acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
Cyclohexane derivatives: Various cyclohexane derivatives with different functional groups.
Uniqueness: 2-[4-(Propan-2-yl)cyclohexyl]propanoic acid is unique due to the presence of both an isopropyl group and a propanoic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
QBAAFBWPEJVFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.